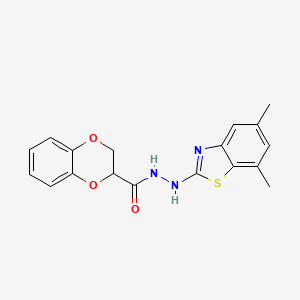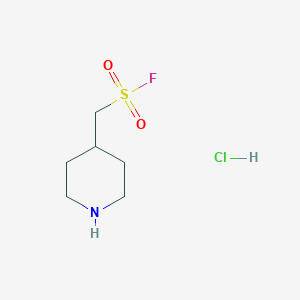
tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 2-fluorophenyl group
Preparation Methods
The synthesis of tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the 2-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-fluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.
Biological Studies: Researchers use this compound to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The tert-butyl carbamate group can influence the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with an aminomethyl group instead of a fluorophenyl group.
tert-Butyl methyl(piperidin-4-yl)carbamate: This compound has a methyl group attached to the piperidine ring instead of a fluorophenyl group.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[4-(2-fluorophenyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-6-4-5-7-14(13)18/h4-7,19H,8-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPLUHFXNRPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396817.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)


![4-cyano-N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2396825.png)
![6-chloro-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one](/img/structure/B2396827.png)
![tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2396828.png)
![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B2396829.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)
![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2396836.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2396839.png)
